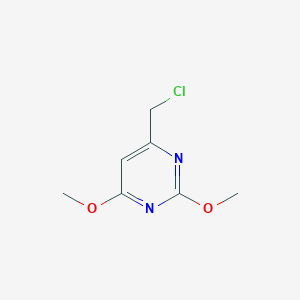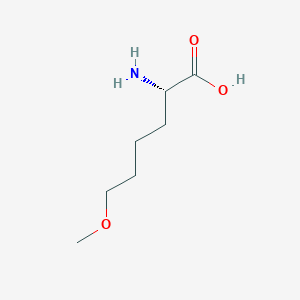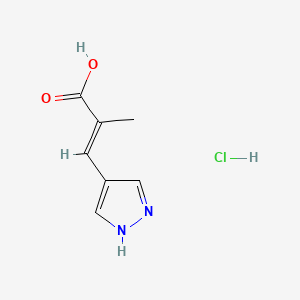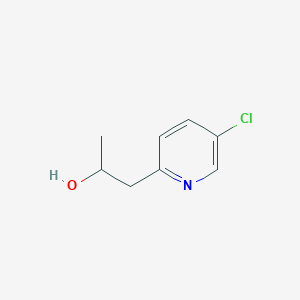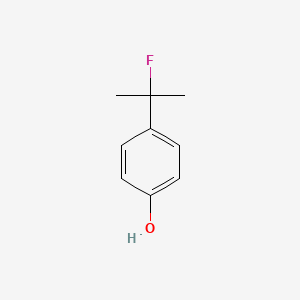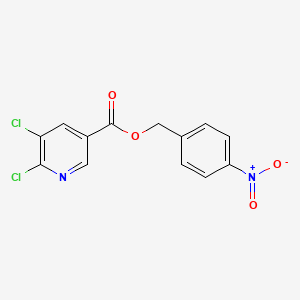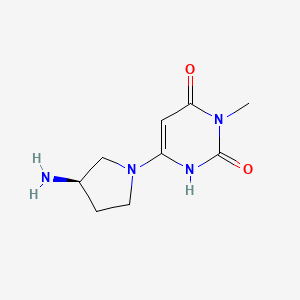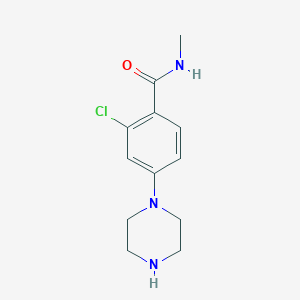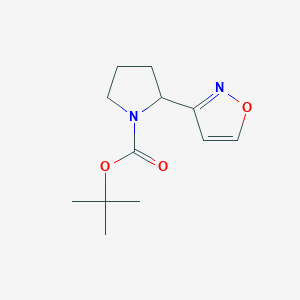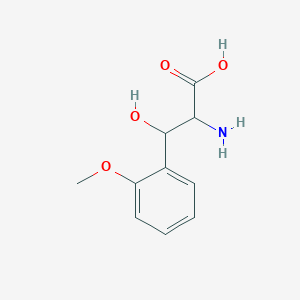
2-Amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid is an organic compound with the molecular formula C10H13NO4 It is a derivative of phenylalanine, where the phenyl ring is substituted with a methoxy group at the ortho position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-methoxybenzaldehyde.
Aldol Condensation: The 2-methoxybenzaldehyde undergoes aldol condensation with glycine to form an intermediate.
Reduction: The intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the final product.
Industrial Production Methods:
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the amino group, converting it to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, especially at positions ortho and para to the methoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
2-Amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.
Pathways: It may modulate metabolic pathways, particularly those involving amino acids and neurotransmitters.
類似化合物との比較
3-(2-Methoxyphenyl)propionic acid: Similar structure but lacks the amino and hydroxyl groups.
3-(4-Hydroxy-3-methoxyphenyl)propionic acid: Similar structure with a hydroxyl group at the para position.
Uniqueness: 2-Amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
特性
分子式 |
C10H13NO4 |
|---|---|
分子量 |
211.21 g/mol |
IUPAC名 |
2-amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H13NO4/c1-15-7-5-3-2-4-6(7)9(12)8(11)10(13)14/h2-5,8-9,12H,11H2,1H3,(H,13,14) |
InChIキー |
YMOXGPJHSKTSCA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1C(C(C(=O)O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


